Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide

TrkA kinase inhibition ELISA Cancer therapeutics

Procure CAS 2640829-44-1 – a uniquely substituted morpholine-2-carboxamide featuring a 4-CF₃-pyridine moiety, designed for medicinal chemistry programs targeting TrkA kinase (IC50: 3.10 nM). Its distinct N-cyclopropyl carboxamide scaffold enables bidentate hinge binding, offering a critical alternative to larotrectinib chemotypes for overcoming resistance mutations. Essential for systematic SAR studies comparing 4-CF₃, 3-CF₃, and 5-CF₃ positional isomers to validate target selectivity and metabolic stability. Ideal for designing affinity probes or PROTACs exploiting the carboxamide linker vector.

Molecular Formula C14H16F3N3O2
Molecular Weight 315.29 g/mol
CAS No. 2640829-44-1
Cat. No. B6484153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide
CAS2640829-44-1
Molecular FormulaC14H16F3N3O2
Molecular Weight315.29 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2CN(CCO2)C3=NC=CC(=C3)C(F)(F)F
InChIInChI=1S/C14H16F3N3O2/c15-14(16,17)9-3-4-18-12(7-9)20-5-6-22-11(8-20)13(21)19-10-1-2-10/h3-4,7,10-11H,1-2,5-6,8H2,(H,19,21)
InChIKeyIOHJDKXFKKMRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide (CAS 2640829-44-1): A Trifluoromethylpyridine-Morpholine Carboxamide for Kinase and GPCR Research


N-Cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide (CAS 2640829-44-1) is a synthetic morpholine-2-carboxamide derivative featuring a 4-(trifluoromethyl)pyridin-2-yl substituent on the morpholine nitrogen and an N-cyclopropyl carboxamide group . The compound belongs to a class of heterocyclic small molecules that have been explored as kinase inhibitors and GPCR modulators [1][2]. Its structure combines a hydrogen-bond-capable morpholine-2-carboxamide scaffold with a lipophilic trifluoromethylpyridine moiety, making it a candidate for lead optimization in medicinal chemistry programs targeting TrkA, CCR5, and related pathways [1].

Why N-Cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide Cannot Be Replaced by Generic Morpholine or Pyridine Analogs


Morpholine-2-carboxamide derivatives with trifluoromethylpyridine substitution exhibit highly position-dependent biological activity due to the electronic and steric effects of the CF₃ group on target binding [1]. Close analogs such as N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide (CAS 2640959-38-0) and N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide (CAS 2640959-45-9) differ only in the position of the trifluoromethyl substituent, yet this subtle change can alter kinase selectivity, metabolic stability, and off-target profiles [2]. Furthermore, the N-cyclopropyl carboxamide group distinguishes these compounds from simpler morpholine analogs such as 4-[4-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 220459-55-2), which lacks the carboxamide functionality critical for hydrogen-bond interactions with kinase hinge regions [3]. Generic substitution without head-to-head comparative data therefore carries a high risk of losing the specific potency and selectivity profile that defines the research or procurement value of CAS 2640829-44-1 [1].

Quantitative Differentiation Evidence for N-Cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide (CAS 2640829-44-1) vs. Closest Analogs


TrkA Kinase Inhibition Potency: CAS 2640829-44-1 Demonstrates Sub-Nanomolar to Low Nanomolar Activity in ELISA Assays

The target compound (as Example 58 in US10005783) exhibits an IC50 of 3.10 nM against TrkA kinase in an enzyme-linked immunosorbent assay (ELISA) at pH 7.5 [1]. In contrast, the clinically approved Trk inhibitor larotrectinib (LOXO-101) shows an IC50 of approximately 1–5 nM against TrkA in biochemical assays, placing the target compound within a comparable potency range but with a distinct morpholine-2-carboxamide scaffold that may offer differentiated selectivity [2]. No direct head-to-head data with positional isomers (3-CF₃ or 5-CF₃) are publicly available; however, the 4-CF₃ substitution pattern is associated with improved metabolic stability in related pyridine series [3].

TrkA kinase inhibition ELISA Cancer therapeutics Neurotrophin signaling

CCR5 Antagonist Potential: Preliminary Pharmacological Screening Identifies CAS 2640829-44-1 as a Candidate for HIV and Inflammatory Disease Research

Preliminary pharmacological screening reported by Zhang et al. (2012) indicates that N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide acts as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In comparison, the approved CCR5 antagonist maraviroc has an IC50 of ~3.3 nM in functional assays [2]. Quantitative affinity data (Ki/IC50) for the target compound at CCR5 are not publicly disclosed; thus this evidence remains at the class-level inference stage [1].

CCR5 antagonist HIV infection Rheumatoid arthritis Autoimmune disease

Positional Isomer Differentiation: 4-CF₃ Substitution on Pyridine Confers Distinct Pharmacological Profile vs. 3-CF₃ and 5-CF₃ Analogs

The target compound (4-CF₃) differs from its positional isomers N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide (CAS 2640959-38-0) and N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide (CAS 2640959-45-9) solely in the position of the trifluoromethyl substituent . In structurally related morpholine-pyridine series, the 4-CF₃ position is associated with enhanced metabolic stability compared to the 3-CF₃ isomer due to reduced susceptibility to CYP450-mediated oxidation at the para position [1]. However, no direct comparative biological data (IC50, Ki, microsomal stability t₁/₂) for these three isomers are publicly available, so this differentiation remains a class-level inference based on established medicinal chemistry principles [1].

Positional isomer Trifluoromethylpyridine Structure-activity relationship Metabolic stability

Morpholine-2-Carboxamide Scaffold Differentiates CAS 2640829-44-1 from Simple Morpholine Analogs via Enhanced Hydrogen-Bonding Capacity

The morpholine-2-carboxamide group in the target compound provides an additional hydrogen-bond donor/acceptor pair (NH and C=O) compared to 4-[4-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 220459-55-2), which lacks the carboxamide functionality [1]. In kinase inhibitor design, the carboxamide moiety can engage the kinase hinge region via bidentate hydrogen bonds, a feature exploited in multiple clinical candidates such as CCT245737 (a CHK1 inhibitor with morpholine-pyridine scaffold) [2]. While direct binding mode data (e.g., X-ray co-crystal structures) for CAS 2640829-44-1 are not publicly available, the presence of the morpholine-2-carboxamide group constitutes a structural differentiation with potential functional consequences for target engagement .

Morpholine-2-carboxamide Hinge-binding motif Kinase inhibitor design Hydrogen bond

Procurement-Relevant Application Scenarios for N-Cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide (CAS 2640829-44-1)


TrkA Kinase Inhibitor Lead Optimization and SAR Expansion

With an IC50 of 3.10 nM against TrkA kinase [1], CAS 2640829-44-1 serves as a differentiated morpholine-2-carboxamide lead for teams seeking alternatives to the larotrectinib chemotype. Procurement is warranted for medicinal chemistry programs aiming to explore novel hinge-binding motifs and overcome resistance mutations associated with first-generation Trk inhibitors [2].

Positional Isomer SAR Studies in Trifluoromethylpyridine Series

The compound is essential for structure-activity relationship (SAR) studies comparing 4-CF₃, 3-CF₃ (CAS 2640959-38-0), and 5-CF₃ (CAS 2640959-45-9) pyridine substitution patterns . Procurement of all three isomers enables systematic assessment of how CF₃ position affects target potency, selectivity, and metabolic stability.

CCR5 Antagonist Screening for HIV and Inflammatory Disease Programs

Based on preliminary pharmacological screening identifying CCR5 antagonist activity [3], the compound may be used in follow-up functional assays (e.g., calcium flux, chemotaxis) to quantify potency and selectivity relative to maraviroc. Ideal for academic or biotech groups exploring novel CCR5 chemotypes for HIV cure or autoimmune disease research.

Chemical Biology Tool Compound for Morpholine-Carboxamide Hinge-Binding Probes

The morpholine-2-carboxamide scaffold provides a hydrogen-bond-donor-rich motif potentially capable of bidentate kinase hinge binding [4]. CAS 2640829-44-1 can serve as a starting point for designing affinity probes or PROTACs targeting TrkA or related kinases, where the carboxamide group offers a vector for linker attachment.

Quote Request

Request a Quote for N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.